molecular formula C10H8N4O2 B12939161 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B12939161
M. Wt: 216.20 g/mol
InChI Key: ZDBSJBLLSXNWQT-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrazine and pyrimidine precursors. One common method includes the reaction of 2-aminopyrazine with 2,4-dichloro-5-methylpyrimidine under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the pyrimidine ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by binding to its active site and preventing substrate phosphorylation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-pyrazinecarboxylic acid: Shares the pyrazine ring but lacks the pyrimidine moiety.

    2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid: Similar structure but without the methyl group.

Uniqueness

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential as a versatile scaffold for drug design and material science applications.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-methyl-2-pyrazin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N4O2/c1-6-4-13-9(14-8(6)10(15)16)7-5-11-2-3-12-7/h2-5H,1H3,(H,15,16)

InChI Key

ZDBSJBLLSXNWQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=NC=CN=C2

Origin of Product

United States

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